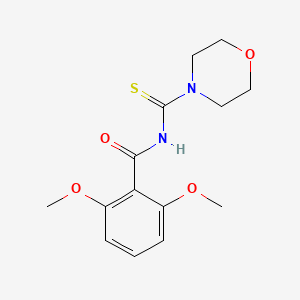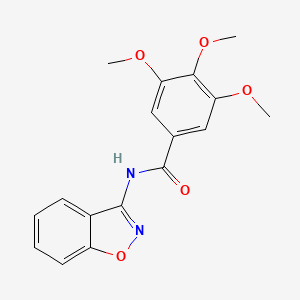
5-bromo-2-chloro-N-methyl-N-phenylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-2-chloro-N-methyl-N-phenylbenzamide, also known as BZP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BZP belongs to the family of benzodiazepines and has been studied for its potential use as an anxiolytic, muscle relaxant, and anticonvulsant.
Mécanisme D'action
The exact mechanism of action of 5-bromo-2-chloro-N-methyl-N-phenylbenzamide is not fully understood. However, it is believed that 5-bromo-2-chloro-N-methyl-N-phenylbenzamide works by enhancing the activity of the neurotransmitter GABA in the brain. GABA is an inhibitory neurotransmitter that helps to reduce the activity of neurons in the brain. By enhancing the activity of GABA, 5-bromo-2-chloro-N-methyl-N-phenylbenzamide may help to reduce anxiety, muscle spasms, and seizures.
Biochemical and Physiological Effects
5-bromo-2-chloro-N-methyl-N-phenylbenzamide has been shown to have a number of biochemical and physiological effects. Studies have shown that 5-bromo-2-chloro-N-methyl-N-phenylbenzamide can increase the release of dopamine in the brain, which may contribute to its anxiolytic effects. 5-bromo-2-chloro-N-methyl-N-phenylbenzamide has also been shown to increase the activity of the enzyme acetylcholinesterase, which may contribute to its muscle relaxant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-bromo-2-chloro-N-methyl-N-phenylbenzamide in lab experiments is its relatively low toxicity. Studies have shown that 5-bromo-2-chloro-N-methyl-N-phenylbenzamide has a low LD50, which means that it is relatively safe to use in lab experiments. However, one limitation of using 5-bromo-2-chloro-N-methyl-N-phenylbenzamide in lab experiments is its limited solubility in water. This can make it difficult to administer 5-bromo-2-chloro-N-methyl-N-phenylbenzamide to animals in lab experiments.
Orientations Futures
There are a number of future directions for research on 5-bromo-2-chloro-N-methyl-N-phenylbenzamide. One area of research is the development of new analogs of 5-bromo-2-chloro-N-methyl-N-phenylbenzamide that may have improved anxiolytic, muscle relaxant, or anticonvulsant effects. Another area of research is the investigation of the long-term effects of 5-bromo-2-chloro-N-methyl-N-phenylbenzamide use, particularly in humans. Finally, research is needed to investigate the potential use of 5-bromo-2-chloro-N-methyl-N-phenylbenzamide in combination with other drugs for the treatment of various disorders.
Méthodes De Synthèse
The synthesis of 5-bromo-2-chloro-N-methyl-N-phenylbenzamide involves the reaction of 2-amino-5-bromo-N-methylbenzamide with thionyl chloride to form 5-bromo-2-chloro-N-methylbenzamide. The resulting compound is then reacted with aniline to form the final product, 5-bromo-2-chloro-N-methyl-N-phenylbenzamide.
Applications De Recherche Scientifique
5-bromo-2-chloro-N-methyl-N-phenylbenzamide has been studied for its potential use in various scientific research applications. One of the most promising applications is its use as an anxiolytic. Studies have shown that 5-bromo-2-chloro-N-methyl-N-phenylbenzamide has anxiolytic effects in animal models, and it may be effective in treating anxiety disorders in humans.
5-bromo-2-chloro-N-methyl-N-phenylbenzamide has also been studied for its potential use as a muscle relaxant. Studies have shown that 5-bromo-2-chloro-N-methyl-N-phenylbenzamide can reduce muscle spasms and improve muscle function in animal models. This suggests that 5-bromo-2-chloro-N-methyl-N-phenylbenzamide may be useful in treating muscle-related disorders in humans.
In addition, 5-bromo-2-chloro-N-methyl-N-phenylbenzamide has been studied for its potential use as an anticonvulsant. Studies have shown that 5-bromo-2-chloro-N-methyl-N-phenylbenzamide can reduce seizure activity in animal models, and it may be effective in treating epilepsy in humans.
Propriétés
IUPAC Name |
5-bromo-2-chloro-N-methyl-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClNO/c1-17(11-5-3-2-4-6-11)14(18)12-9-10(15)7-8-13(12)16/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDGLCOYCGCJTMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=C(C=CC(=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-N-[2-methyl-5-(2-quinoxalinyl)phenyl]propanamide](/img/structure/B5819803.png)

![5-[(5-methyl-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5819812.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N'-(3-nitrophenyl)thiourea](/img/structure/B5819825.png)


![N-[4-(aminosulfonyl)phenyl]-2-(benzylthio)acetamide](/img/structure/B5819856.png)


![1-(2,3-dimethylphenyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5819868.png)

![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(4-methylphenyl)urea](/img/structure/B5819879.png)
